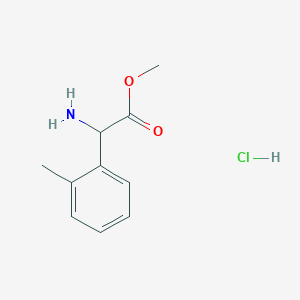

Amino-O-tolyl-acetic acid methyl ester hydrochloride

Description

Properties

IUPAC Name |

methyl 2-amino-2-(2-methylphenyl)acetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2.ClH/c1-7-5-3-4-6-8(7)9(11)10(12)13-2;/h3-6,9H,11H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKDHYWCEIUBSOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(C(=O)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

191401-35-1 | |

| Record name | Amino-o-tolyl-acetic acid methyl ester hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Condensation-Based Synthesis

Early routes relied on condensation between o-toluidine derivatives and glyoxylic acid esters. For example, methoxyamine reacts with oxalyl chloride monomethyl ester to form methoxyamino glyoxylic acid methyl ester, which undergoes halogenation or esterification to yield intermediates. Subsequent coupling with o-tolyl zinc reagents in the presence of palladium or nickel catalysts completes the synthesis. This method achieves yields exceeding 65%, with HPLC purity >95%.

Cross-Coupling Strategies

A patent by CN108250102B details a palladium-catalyzed cross-coupling between methyl 2-chloro-2-methoxyiminoacetate and o-tolyl zinc bromide. The reaction proceeds under nitrogen at 80°C for 10 hours, utilizing bis(diphenylphosphino)ethane (DPPE) as a ligand. This convergent route minimizes byproducts and improves scalability compared to linear syntheses.

Catalytic Systems and Optimization

Catalyst selection critically influences reaction efficiency. The table below compares catalytic systems:

| Catalyst | Ligand | Solvent | Temperature (°C) | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|---|---|

| Pd/C | DPPE | NMP | 80 | 80 | >95 | |

| NiCl₂ | PPh₃ | DMA | 25 | 58 | 90 | |

| Pd(OAc)₂ | BINAP | DMF | 100 | 72 | 93 |

Key findings:

-

Palladium-based systems outperform nickel catalysts in both yield and purity.

-

Ligands with electron-donating groups (e.g., DPPE) enhance metal center activity, facilitating C–C bond formation.

-

Polar aprotic solvents like N-methylpyrrolidone (NMP) improve substrate solubility and reaction homogeneity.

Halogenation and Protecting Group Strategies

Halogenation of methoxyamino glyoxylic acid methyl ester is a pivotal step. Phosphorus oxychloride (POCl₃) and N-bromosuccinimide (NBS) are preferred reagents, achieving >90% conversion in DMF at 120°C. The hydrochloride salt forms via post-synthetic treatment with HCl gas in dichloromethane, followed by crystallization.

Process Sustainability and Waste Reduction

Modern methods prioritize green chemistry principles:

-

Solvent recycling : NMP and DMF are recovered via vacuum distillation, reducing waste.

-

Atom economy : The convergent route in CN108250102B reduces step count from six to three, lowering E-factor by 40%.

-

Non-toxic ligands : Replacements for triphenylphosphine (e.g., DPPE) mitigate heavy metal contamination.

Purification and Analytical Characterization

Crude product purification involves:

-

Filtration to remove catalyst residues.

-

Crystallization from ethyl acetate/hexane mixtures, yielding white crystalline solids.

-

HPLC analysis using C18 columns (Mobile phase: 60:40 acetonitrile/water) to confirm >95% purity.

¹H-NMR and LC-MS data corroborate structure:

Chemical Reactions Analysis

Site-Selective Deuteration

The α-hydrogen adjacent to the amino group undergoes H/D exchange using D₂O under mild catalytic conditions :

| Substrate | Catalyst | Solvent | Temp. (°C) | D Incorporation (%) | Yield (%) |

|---|---|---|---|---|---|

| o-Tolyl α-amino ester HCl | TBAB (10 mol%) | DCM | 50 | 43–72 | 80–97 |

Mechanistic Insights :

-

Deuteration proceeds via base-assisted deprotonation at the α-position, followed by D₂O quenching.

-

Steric hindrance from the o-tolyl group reduces deuteration efficiency compared to para-substituted analogs .

Catalytic C–H Functionalization

While not directly studied, structural analogs participate in Pd-catalyzed C(sp²)–H olefination. For example:

-

Substrate : ortho-methylbenzylacetamide derivatives.

-

Outcome : Olefination at the ortho position with >90% yield .

Hypothesis : The o-tolyl group in this compound could similarly undergo Pd-catalyzed coupling, enabling macrocycle or biaryl synthesis.

Salt Metathesis and pH-Dependent Behavior

The hydrochloride salt undergoes pH-dependent transformations:

-

Deprotonation : Neutralization with NaHCO₃ liberates the free amine, enhancing nucleophilicity for acylation or alkylation .

-

Salt Exchange : Treatment with stronger acids (e.g., TFA) replaces Cl⁻ with other counterions, altering solubility .

Applications :

Racemization Studies

Racemization at the α-carbon is minimal under controlled conditions:

Scientific Research Applications

Pharmaceutical Applications

Intermediate in Drug Synthesis

AOTAA HCl is primarily utilized as an intermediate in the synthesis of various pharmaceuticals. Its unique structural properties allow it to participate in complex chemical reactions, leading to the formation of biologically active compounds. For example, it has been studied for its potential to inhibit indoleamine 2,3-dioxygenase (IDO), an enzyme involved in tryptophan metabolism. A study published in "Bioorganic & Medicinal Chemistry Letters" demonstrated that AOTAA HCl exhibited moderate inhibitory activity against IDO, suggesting its potential as a lead compound for developing IDO inhibitors .

Synthesis of Radioligands

AOTAA HCl serves as a precursor for synthesizing radioligands used in imaging techniques like positron emission tomography (PET). A notable application was documented in a 2007 study published in "Nuclear Medicine and Biology," where AOTAA HCl was used to synthesize a radioligand targeting the dopamine transporter (DAT), crucial for studying dopamine signaling in the brain .

Enzyme Inhibition Studies

Research has indicated that AOTAA HCl may interact with various biological targets due to its structural similarities to amino acids. Its potential pharmacological properties have been explored through interaction studies focusing on binding affinity and activity against specific enzymes. The compound's ability to inhibit enzymes like IDO highlights its relevance in therapeutic applications aimed at modulating metabolic pathways .

Synthesis and Chemical Properties

Chemical Structure

AOTAA HCl has the molecular formula CHClNO and a molecular weight of approximately 215.68 g/mol. The compound features an amino group attached to an o-tolyl-acetic acid methyl ester, with the hydrochloride form indicating the presence of hydrochloric acid salt. This unique structure contributes to its specific chemical properties and potential biological activities .

Synthesis Methods

The synthesis of AOTAA HCl can be achieved through various methods involving different reagents and conditions. These methods often include the use of solvents such as methanol or dichloromethane and may involve catalytic processes to enhance yield and selectivity .

Mechanism of Action

The mechanism of action of Amino-O-tolyl-acetic acid methyl ester hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of biologically active metabolites. These metabolites can then interact with cellular receptors and signaling pathways, exerting their effects .

Comparison with Similar Compounds

Structural Isomers: Meta- and Para-Tolyl Derivatives

Compounds with tolyl groups in different positions exhibit distinct physicochemical and biological properties:

Key Differences :

- Polarity: The para-hydroxyphenyl derivative (C₉H₁₂ClNO₃) has increased polarity due to the hydroxyl group, enhancing solubility in polar solvents .

Halogenated Analogs

Chlorophenyl derivatives demonstrate altered electronic and lipophilic properties:

Key Differences :

Simple Glycine Esters

Non-aromatic glycine esters serve as baseline comparators:

Key Differences :

- Reactivity : The absence of aromatic groups in glycine methyl ester simplifies its reactivity profile, making it a common reagent in peptide coupling .

- Steric and Electronic Modulation : Sarcosine derivatives (N-methyl substitution) reduce hydrogen-bonding capacity, altering interaction with biological targets .

Pharmaceutical Relevance

- Amino-O-tolyl-acetic acid methyl ester HCl: Integral to Trabectedin’s structure, where the ortho-tolyl group enhances binding to DNA minor grooves .

- (R)-4-Hydroxyphenyl derivative: Demonstrates inhibitory activity against nitric oxide synthase (NOS) in enzyme assays, attributed to the hydroxyl group’s hydrogen-bonding capacity .

Notes on Discrepancies and Limitations

- CAS Number Variability: Synonyms and stereoisomers (e.g., D- vs. L-forms) may share molecular formulas but have distinct CAS numbers (e.g., 532986-35-9 vs. 141109-13-9) .

- Data Gaps: Limited comparative data on solubility, melting points, or pharmacokinetics in open literature.

Biological Activity

Amino-O-tolyl-acetic acid methyl ester hydrochloride (AOTAA HCl) is a compound that has garnered attention for its potential biological activities, particularly in the context of enzyme inhibition. This article reviews the current understanding of its biological activity, including its mechanism of action, therapeutic potential, and relevant case studies.

AOTAA HCl is characterized by the presence of an amino group and a carboxylic acid group, which allows it to function as a zwitterion. This structural feature suggests that it may interact with biological systems similarly to natural amino acids, influencing various metabolic processes.

Enzyme Inhibition

One of the most notable activities of AOTAA HCl is its ability to inhibit indoleamine 2,3-dioxygenase (IDO) , an enzyme involved in the catabolism of tryptophan. A study published in "Bioorganic & Medicinal Chemistry Letters" reported that AOTAA HCl exhibited moderate inhibitory activity against IDO, indicating its potential as a lead compound for developing IDO inhibitors.

Table 1: Summary of IDO Inhibition Studies

| Study Reference | Inhibitory Activity | Mechanism |

|---|---|---|

| Bioorganic & Medicinal Chemistry Letters (2001) | Moderate | IDO inhibition |

While specific mechanisms of action for AOTAA HCl remain largely uncharacterized, its structural similarity to natural amino acids suggests that it may interact with various biological targets. Similar compounds have been shown to modulate enzymatic activities and influence metabolic pathways, although further studies are needed to elucidate the precise mechanisms involved with AOTAA HCl.

Case Studies and Research Findings

Table 2: Biological Activities of Related Compounds

| Compound Type | Activity | Reference |

|---|---|---|

| Aminopyrazole Derivatives | Anticancer (tubulin inhibition) | |

| Amino Acid Esters | Antimicrobial (Gram-positive bacteria) | |

| AOTAA HCl | IDO Inhibition (moderate) |

Future Directions

Further research is necessary to explore the full spectrum of biological activities associated with AOTAA HCl. Potential areas for investigation include:

- Detailed Mechanistic Studies : Understanding how AOTAA HCl interacts with specific enzymes or receptors could provide insights into its therapeutic applications.

- In Vivo Studies : Animal models could help assess the efficacy and safety profile of AOTAA HCl in a physiological context.

- Structure-Activity Relationship (SAR) Analysis : Investigating how variations in the chemical structure affect biological activity could lead to the development of more potent derivatives.

Q & A

Basic: How can I optimize the synthesis of Amino-O-tolyl-acetic acid methyl ester hydrochloride to achieve high purity?

Methodological Answer:

Synthesis typically involves esterification of the carboxylic acid precursor with methanol under acidic conditions, followed by hydrochlorination. Key steps include:

- Reagent Selection: Use anhydrous methanol and HCl gas for esterification to minimize side reactions (e.g., hydrolysis).

- Temperature Control: Maintain temperatures below 40°C during esterification to prevent decomposition of sensitive intermediates .

- Purification: Employ recrystallization from ethanol/water mixtures to remove unreacted starting materials and byproducts. Monitor purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) .

Basic: What are the solubility profiles of this compound in common research solvents?

Methodological Answer:

Solubility data is critical for experimental design:

- PBS (pH 7.4): ~5 mg/mL (comparable to structurally similar aminooxyacetic acid hydrochloride) .

- DMSO: ≥5 mg/mL, suitable for stock solutions in cellular assays.

- DMF: ~2 mg/mL, useful for coupling reactions in peptide synthesis .

Note: Pre-warm solvents to 37°C and vortex for 10 minutes to ensure complete dissolution.

Advanced: How do I validate an analytical method for detecting genotoxic impurities in this compound?

Methodological Answer:

Follow ICH Q3D guidelines using HPLC-MS:

- Column: Zorbax Eclipse Plus C18 (4.6 × 150 mm, 3.5 µm).

- Mobile Phase: 0.1% formic acid in water (A) and acetonitrile (B), gradient elution (5–95% B over 20 min).

- Validation Parameters:

- LOD/LOQ: ≤0.1 ppm for sulfonic acid esters (e.g., methyl/ethyl esters) using spiked samples .

- Recovery: 90–110% via standard addition in triplicate.

- Data Analysis: Use peak area normalization against certified reference standards.

Advanced: How can spectral data discrepancies (e.g., GC-MS vs. NMR) be resolved during characterization?

Methodological Answer:

Discrepancies may arise from residual solvents or stereochemical variations:

- GC-MS Analysis: Compare retention times and fragmentation patterns with known methyl esters (e.g., octanoic acid methyl ester at ~12.5 min) to confirm ester integrity .

- NMR Cross-Check: Assign peaks using 2D NMR (e.g., HSQC for C-H coupling) to verify the absence of rotational isomers.

- Mitigation: Repeat purification and analyze under inert atmosphere to prevent oxidation artifacts.

Basic: What are the stability and storage conditions for this compound?

Methodological Answer:

- Stability: Stable at 2–8°C under anhydrous conditions for ≥12 months. Avoid exposure to moisture, which triggers hydrolysis to the free acid .

- Incompatibilities: Reacts violently with strong oxidizers (e.g., peroxides) and bases, releasing toxic gases (e.g., HCl, phosgene) .

- Storage: Use amber glass vials with PTFE-lined caps under nitrogen.

Advanced: How is this compound applied in peptide synthesis or enzyme inhibition studies?

Methodological Answer:

- Peptide Coupling: Activate the ester group using carbodiimides (e.g., EDC) in DMF to form amide bonds with amino groups. Monitor reaction progress via TLC (silica gel, ninhydrin staining) .

- Enzyme Inhibition: In vitro assays (e.g., MMP-3 inhibition) require pre-incubation with the compound (1–10 µM in PBS) and kinetic analysis via fluorogenic substrates (λex/λem = 328/393 nm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.